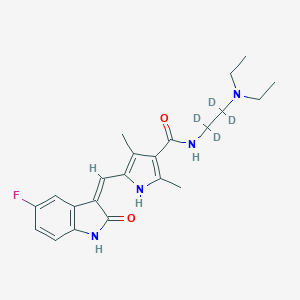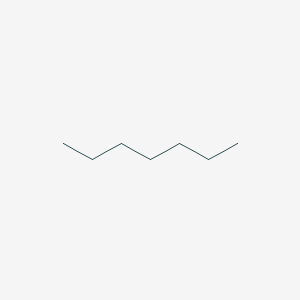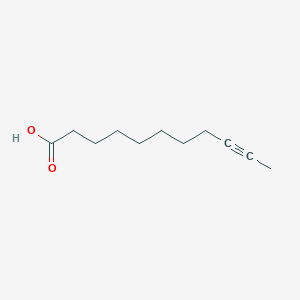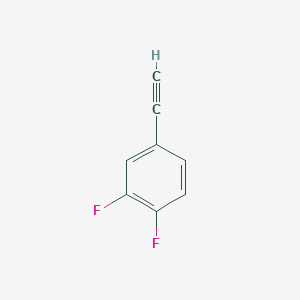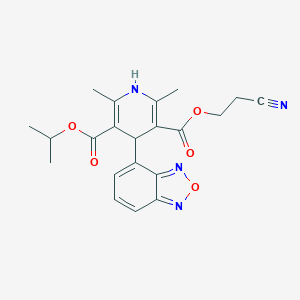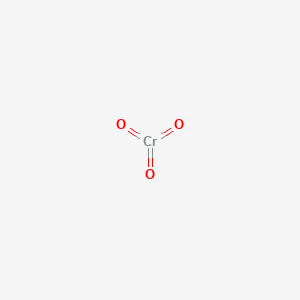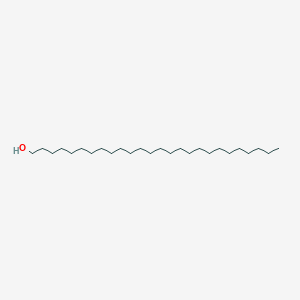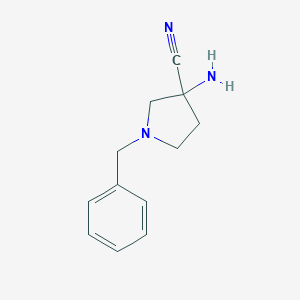![molecular formula C8H18N2O B126849 [(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL CAS No. 155322-94-4](/img/structure/B126849.png)
[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL is a chiral compound with significant potential in various fields of scientific research. This compound features a piperazine ring substituted with an isopropyl group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL typically involves the catalytic hydrogenation of a precursor compound. One common method includes the use of rhodium-catalyzed asymmetric hydrogenation, which provides high enantioselectivity and yield . The reaction is carried out under pressurized hydrogen gas in the presence of a chiral diphosphine ligand, such as [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf, and potassium carbonate .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Halogenated or esterified derivatives.
Applications De Recherche Scientifique
[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Mécanisme D'action
The mechanism of action of [(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its hydroxymethyl group allows for the formation of hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5S)-2,5-Hexanediol: A versatile building block for fine chemicals and pharmaceuticals.
(2S,5S)-5-Hydroxypiperidine-2-carboxylate: A valuable precursor in the synthesis of β-lactam antibiotics.
Uniqueness
[(2S,5S)-5-(1-METHYLETHYL)PIPERAZIN-2-YL]METHANOL is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its chiral nature and functional groups make it a valuable intermediate in asymmetric synthesis and drug development.
Propriétés
Numéro CAS |
155322-94-4 |
|---|---|
Formule moléculaire |
C8H18N2O |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
[(2S,5S)-5-propan-2-ylpiperazin-2-yl]methanol |
InChI |
InChI=1S/C8H18N2O/c1-6(2)8-4-9-7(5-11)3-10-8/h6-11H,3-5H2,1-2H3/t7-,8+/m0/s1 |
Clé InChI |
IGFQXSUAFLCMDP-JGVFFNPUSA-N |
SMILES |
CC(C)C1CNC(CN1)CO |
SMILES isomérique |
CC(C)[C@H]1CN[C@@H](CN1)CO |
SMILES canonique |
CC(C)C1CNC(CN1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


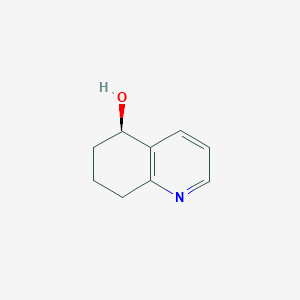
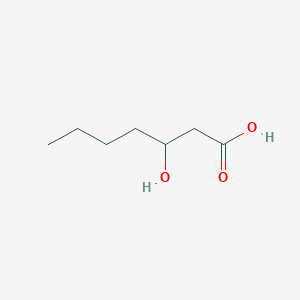
![N-[2-(Methylsulfinyl)ethyl]butanamide](/img/structure/B126775.png)

